molecular formula C10H9BrF3NOS B14052964 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14052964
M. Wt: 328.15 g/mol
InChI Key: NJHICRVJTGVRNM-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, an amino group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-1-one . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino or thio derivatives, while oxidation and reduction reactions can produce ketones or alcohols, respectively.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chlorine or hydrogen analogs. The trifluoromethylthio group also imparts distinct electronic and steric properties, enhancing its utility in various chemical and biological applications.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c11-5-4-8(16)6-2-1-3-7(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

NJHICRVJTGVRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)SC(F)(F)F)C(=O)CCBr

Origin of Product

United States

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